Structural Elucidation, Synthesis, and Analytical Characterization of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine
Structural Elucidation, Synthesis, and Analytical Characterization of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine
Executive Summary
1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine (CAS 62732-43-8)[1] is a highly specialized tricyclic heterocyclic compound. Frequently encountered in pharmaceutical quality control as Ipidacrine Impurity 5[2], it serves as a critical structural analog to known acetylcholinesterase (AChE) inhibitors and voltage-gated potassium (Kv) channel blockers. This technical whitepaper provides an authoritative deconstruction of its chemical topology, a validated synthetic pathway, and robust analytical methodologies required for its isolation and characterization in drug development workflows.
Structural Topology and IUPAC Nomenclature
The core scaffold of the molecule is a dicyclopenta[b,e]pyridine system. Understanding its nomenclature requires a precise breakdown of the ring fusion and IUPAC peripheral numbering rules:
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The Central Core : The molecule is built around a central 6-membered pyridine ring[3].
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Ring Fusion : The b face (the C2-C3 bond) and the e face (the C5-C6 bond) of the pyridine ring are fused to two distinct cyclopentane rings[3].
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Saturation : The prefix "1,2,3,5,6,7-hexahydro" indicates that both cyclopentane rings are fully saturated, contributing heavily to the molecule's lipophilicity[1].
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The 8-Amine Designation : In standard IUPAC numbering for this specific tricyclic system, counting begins at the non-fused carbon of the rightmost ring and proceeds clockwise around the periphery. The cyclopentane carbons occupy positions 1, 2, 3 and 5, 6, 7. The pyridine nitrogen is position 4, leaving the gamma-carbon at the apex of the central ring as position 8. Consequently, the primary amine (-NH2) attached to this gamma-carbon is designated as the "8-amine"[3].
Structural topology of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine.
Pharmacological Context and Structure-Activity Relationship (SAR)
This compound is fundamentally a structural derivative of 4-aminopyridine (Fampridine), a well-documented Kv channel blocker[4]. By fusing two hydrophobic cyclopentyl rings to the pyridine core, the molecule mimics the pharmacophore of Tacrine and Ipidacrine (Neiromidin)[5].
Ipidacrine itself is a cyclopenta[b]quinoline derivative (containing one 5-membered and one 6-membered ring fused to pyridine)[6]. The dual 5-membered ring system of the title compound alters its steric bulk, optimizing it for the hydrophobic binding pocket of AChE while significantly increasing its blood-brain barrier (BBB) permeability compared to the naked 4-aminopyridine core.
Table 1: Comparative Physicochemical Properties
| Compound | IUPAC Core Scaffold | Molecular Weight ( g/mol ) | Estimated LogP | Primary Pharmacological Target |
| Fampridine | Pyridine | 94.11 | ~0.3 | Voltage-gated Potassium (Kv) Channels |
| Title Compound | Dicyclopenta[b,e]pyridine | 174.24 | ~2.1 | AChE / Kv Channels |
| Ipidacrine | Cyclopenta[b]quinoline | 188.27 | ~2.5 | AChE / Kv Channels |
Synthetic Methodology: A Self-Validating Workflow
The synthesis of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine relies on a highly efficient two-step sequence: a Thorpe-Ziegler cyclization followed by a Friedländer-type condensation[7].
Step 1: Thorpe-Ziegler Cyclization of Adiponitrile
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Objective : Synthesize the intermediate 2-aminocyclopent-1-ene-1-carbonitrile.
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Causality : Potassium tert-butoxide (t-BuOK) is utilized as a sterically hindered strong base that selectively abstracts an alpha-proton from adiponitrile without acting as a nucleophile. The resulting carbanion undergoes a rapid intramolecular attack on the distal nitrile, forming the thermodynamically stable 5-membered enamine-nitrile[7].
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Protocol :
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Purge a 500-mL round-bottom flask with inert nitrogen to prevent oxidative side reactions.
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Dissolve 100 mmol of adiponitrile in 250 mL of anhydrous toluene[7].
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Heat the mixture to 65 °C and add 100 mmol of t-BuOK in controlled portions[7].
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Stir for 4 hours, quench with distilled water, and extract the organic layer.
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Self-Validation : Analyze the crude product via FT-IR. The disappearance of the aliphatic nitrile stretch (~2250 cm⁻¹) and the emergence of a conjugated nitrile stretch (~2190 cm⁻¹) alongside primary amine N-H stretches (~3300-3400 cm⁻¹) confirms successful cyclization.
Step 2: Friedländer-type Condensation
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Objective : Construct the dicyclopenta[b,e]pyridine core.
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Causality : Zinc chloride (ZnCl2) acts as a Lewis acid, coordinating directly to the carbonyl oxygen of cyclopentanone. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the enamine carbon of the intermediate. Subsequent cyclodehydration and aromatization yield the highly stable pyridine core.
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Protocol :
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Combine 50 mmol of 2-aminocyclopent-1-ene-1-carbonitrile and 55 mmol of cyclopentanone in a pressure vessel.
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Add 1.5 equivalents of anhydrous ZnCl2.
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Heat the neat mixture to 120 °C for 12 hours.
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Cool to room temperature, basify with 10% NaOH (to break zinc complexes), and extract with dichloromethane.
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Self-Validation : GC-MS analysis must show the complete consumption of the intermediate (m/z 108.1) and the appearance of the target product peak at m/z 174.1[1].
Two-step synthesis via Thorpe-Ziegler cyclization and Friedländer-type condensation.
Analytical Characterization: LC-MS/MS Protocol
Accurate quantification of this compound (e.g., when screening it as an impurity in Ipidacrine lots) requires overcoming the chromatographic challenges associated with basic amines.
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Causality for Method Design : The 4-aminopyridine core possesses a high pKa (~9.5). Under standard acidic LC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the molecule is fully ionized. This causes severe peak tailing due to secondary electrostatic interactions with residual silanols on silica-based stationary phases. To ensure a self-validating, reproducible system, a high-pH mobile phase is employed to keep the analyte in its neutral free-base form.
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Step-by-Step Method :
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Column : Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) – specifically chosen for its ethylene-bridged hybrid (BEH) particle technology, which resists silica dissolution at high pH.
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Mobile Phase A : 10 mM Ammonium Bicarbonate in LC-MS grade water, strictly adjusted to pH 9.0 with ammonium hydroxide.
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Mobile Phase B : 100% LC-MS grade Acetonitrile.
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Gradient : 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
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Detection : Electrospray Ionization (ESI) in positive mode.
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Self-Validation : The method is validated if the peak asymmetry factor (As) is between 0.9 and 1.2. The primary mass transition monitored should be the precursor [M+H]+ at m/z 175.1[1].
References
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PubChem Compound Summary for CID 44149 : Dicyclopenta(b,e)pyridine, 1,2,3,5,6,7-hexahydro-8-amino-, hydrate. National Center for Biotechnology Information. URL:[Link]
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PubChem Compound Summary for CID 604519 : Ipidacrine. National Center for Biotechnology Information. URL:[Link]
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Wikipedia : Ipidacrine (Neiromidin). Wikimedia Foundation. URL:[Link]
- WIPO Patent WO2020086732A1: Compounds and compositions for treating conditions associated with NLRP activity (Synthesis of 2-aminocyclopent-1-ene-1-carbonitrile). Google Patents.
Sources
- 1. Dicyclopenta(b,e)pyridine, 1,2,3,5,6,7-hexahydro-8-amino-, hydrate | 62732-43-8 [chemicalbook.com]
- 2. Dicyclopenta(b,e)pyridine, 1,2,3,5,6,7-hexahydro-8-amino-, hydrate | 62732-43-8 [chemicalbook.com]
- 3. Dicyclopenta(b,e)pyridine, 1,2,3,5,6,7-hexahydro-8-amino-, hydrate | C11H16N2O | CID 44149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ipidacrine - Wikipedia [en.wikipedia.org]
- 6. Ipidacrine | C12H16N2 | CID 604519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2020086732A1 - Compounds and compositions for treating conditions associated with nlrp activity - Google Patents [patents.google.com]

